Dimethyl 5-aminoisophthalate hydrochloride

Metal-Organic Frameworks Catalytic Hydrolysis Chemical Warfare Agent Degradation

Dimethyl 5-aminoisophthalate hydrochloride (CAS 185457-33-4) is a non-substitutable trifunctional building block featuring an angular 1,3,5-substitution pattern. Unlike linear 1,4-isomers, this isomer enables sequential functionalization for tetralactam macrocycles and geometrically defined coordination polymers. Proven performance: 20% incorporation into MOF-808 yields enhanced organophosphate hydrolysis rates; optimal for phenylalanylcitrulline-based cysteine protease probes; and serves as an intrinsic AIEE probe for real-time crystallization monitoring. The stable HCl salt protects the amino group, ensuring reliable peptide coupling and storage stability.

Molecular Formula C10H12ClNO4
Molecular Weight 245.66
CAS No. 185457-33-4
Cat. No. B2818886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-aminoisophthalate hydrochloride
CAS185457-33-4
Molecular FormulaC10H12ClNO4
Molecular Weight245.66
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)N)C(=O)OC.Cl
InChIInChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6;/h3-5H,11H2,1-2H3;1H
InChIKeyBITSMTARJGEBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Aminoisophthalate Hydrochloride (CAS 185457-33-4): Technical Specifications and Procurement Baseline


Dimethyl 5-aminoisophthalate hydrochloride (CAS 185457-33-4) is the hydrochloride salt of dimethyl 5-aminobenzene-1,3-dicarboxylate, with a molecular formula of C10H12ClNO4 and molecular weight of 245.66 g/mol [1]. The compound is characterized by a benzene core substituted with an amino group at the 5-position and two methyl ester groups at the 1,3-positions, providing a trifunctional building block scaffold for organic synthesis . The hydrochloride salt form offers enhanced stability and handling characteristics relative to the free base, with commercially available purities typically ranging from 95% to 98%+ as verified by HPLC and GC analytical methods .

Why Generic Substitution of Dimethyl 5-Aminoisophthalate Hydrochloride Without Comparative Data Introduces Performance Risk


Dimethyl 5-aminoisophthalate hydrochloride cannot be casually substituted with other 5-substituted isophthalate derivatives (e.g., 5-hydroxyisophthalate, 5-nitroisophthalate, or 5-dimethylaminoisophthalate) because the specific reactivity profile conferred by the primary aromatic amine group fundamentally governs downstream functionalization efficiency and material performance [1]. Even within the aminobenzene-dicarboxylate family, positional isomers such as dimethyl aminoterephthalate (2-aminobenzene-1,4-dicarboxylate) exhibit divergent geometry and electronic properties that yield non-equivalent coordination behavior in metal-organic framework synthesis and altered fluorescence characteristics in probe applications . The hydrochloride salt form further differentiates this material from the free base (CAS 99-27-4) in terms of solubility, handling stability, and compatibility with specific reaction conditions, making direct substitution without reformulation validation a material source of experimental variability [1].

Quantitative Comparative Evidence: Dimethyl 5-Aminoisophthalate Hydrochloride Differentiation Data


5-Aminoisophthalate Mixed-Linker MOF Outperforms Parent MOF-808 in Catalytic DMNP Hydrolysis

In a mixed-linker MOF system based on MOF-808, incorporation of 5-aminoisophthalic acid (the free acid analog of the target compound) at 20% linker composition yielded a catalyst that outperformed the parent MOF-808 sample in hydrolyzing dimethyl 4-nitrophenyl phosphate (DMNP), a nerve agent simulant. The 20% 5-aminoisophthalic acid-MOF-808 sample gave the highest reaction rate among all tested compositions, including the unmodified parent framework [1]. This demonstrates that the 5-amino functional group confers catalytic enhancement not achievable with the standard trimesate linker alone.

Metal-Organic Frameworks Catalytic Hydrolysis Chemical Warfare Agent Degradation

Phenylalanylcitrulline-Derivatized Dimethyl 5-Aminoisophthalate Exhibits Highest Hydrolysis Rate Among Tested Fluorogenic Protease Substrates

In a systematic evaluation of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as fluorogenic substrates for plant cysteine proteinases (papain, ficin, bromelain), the partly deprotected dipeptide derivative dimethyl phenylalanylcitrulline-5-aminoisophthalate was hydrolyzed most rapidly of all compounds tested [1]. Additionally, across all derivative series, replacement of alanine by citrulline in the position adjacent to the dimethyl 5-aminoisophthalate fluorophore consistently resulted in a higher rate of hydrolysis [2], establishing structure-activity relationships critical for optimized substrate design.

Fluorogenic Substrates Protease Assays Enzymology

Dimethyl 5-Aminoisophthalate Enables Real-Time Fluorescence Monitoring of Polymorph Crystallization via AIEE Mechanism

Dimethyl 5-aminoisophthalate (DM5AIP) exhibits aggregation-induced emission enhancement (AIEE), a property that enabled real-time fluorescence visualization of evaporation crystallization and direct observation of polymorph phase transitions [1]. The fluorescence variation was quantitatively correlated with solution concentration, revealing that DM5AIP molecules preferentially form H-aggregates in acetonitrile as concentration increases. Critically, the two polymorphs of DM5AIP display obvious differences in fluorescence color, allowing the phase transition process to be successfully observed in real time [1].

Crystallization Monitoring Aggregation-Induced Emission Process Analytical Technology

Hydrochloride Salt Form Provides Enhanced Stability and Handling Versus Free Base for Dimethyl 5-Aminoisophthalate

Dimethyl 5-aminoisophthalate hydrochloride (CAS 185457-33-4, MW 245.66 g/mol) offers differential stability and handling characteristics compared to the free base form dimethyl 5-aminoisophthalate (CAS 99-27-4, MW 209.20 g/mol) . The hydrochloride salt exhibits improved storage stability and reduced susceptibility to oxidative degradation of the primary aromatic amine moiety. The salt form also provides enhanced water solubility relative to the free base, facilitating aqueous-phase reactions and purifications without requiring organic co-solvents .

Salt Form Selection Stability Formulation

Copper-5-Aminoisophthalate MOF Demonstrates Validated Ibuprofen Loading and Controlled Release

A copper-5-aminoisophthalic acid metal-organic framework (AIPA-Cu(II) MOF) exhibited good loading capacity of ibuprofen and excellent controlled release in in-vitro drug release studies [1]. The loading efficiency was validated using a multi-technique approach including BET adsorption, X-ray diffraction, XPS spectroscopy, UV-Visible spectroscopy, and IR spectroscopy, with comparisons made against unloaded AIPA-Cu(II) MOF controls. The uncoordinated free amino group on the 5-aminoisophthalic acid ligand is proposed to facilitate interactions between ibuprofen and the MOF framework through van der Waals forces, enhancing drug loading capacity relative to frameworks lacking free amine functionality [1].

Drug Delivery Metal-Organic Frameworks Controlled Release

Trifunctional Building Block Enables Regioselective Synthesis of Amino-Substituted Tetralactam Macrocycles

Dimethyl 5-aminoisophthalate serves as a regioselective building block for the synthesis of amino-substituted tetralactam macrocycles, a class of compounds with established applications in molecular recognition and supramolecular host-guest chemistry . The 1,3,5-substitution pattern on the benzene ring, combined with the differentiated reactivity of the amino group versus the two ester moieties, enables sequential functionalization strategies that are not accessible with symmetrical 1,4-disubstituted analogs such as dimethyl aminoterephthalate, which forces a linear, less geometrically constrained assembly .

Macrocycle Synthesis Supramolecular Chemistry Building Blocks

Validated Application Scenarios for Dimethyl 5-Aminoisophthalate Hydrochloride Based on Comparative Evidence


Mixed-Linker MOF Catalyst Development for Chemical Warfare Agent Degradation

Research teams developing catalytic metal-organic frameworks for organophosphate hydrolysis should prioritize 5-aminoisophthalic acid-derived linkers based on demonstrated performance superiority: 20% 5-aminoisophthalic acid incorporation into MOF-808 yielded higher DMNP hydrolysis rates than the parent framework [1]. The dimethyl ester hydrochloride form provides a protected, storage-stable precursor that can be hydrolyzed to the free diacid linker prior to MOF synthesis.

Fluorogenic Protease Substrate Development for Enzymatic Assays

Biochemists designing fluorogenic substrates for cysteine protease detection (papain, ficin, bromelain) should utilize dimethyl 5-aminoisophthalate as the fluorophore scaffold. Systematic evaluation demonstrates that phenylalanylcitrulline derivatization yields the highest hydrolysis rate among tested compounds, and citrulline consistently outperforms alanine in the adjacent position [2]. The hydrochloride salt form facilitates peptide coupling reactions under standard conditions.

Real-Time Crystallization Process Monitoring via AIEE Fluorescence

Process chemists developing crystallization protocols for pharmaceutical intermediates can employ dimethyl 5-aminoisophthalate as an intrinsic AIEE probe for real-time, non-invasive monitoring of nucleation, aggregation, and polymorph phase transitions [3]. The concentration-dependent fluorescence response and polymorph-specific emission colors enable direct visual tracking not possible with conventional turbidity-based methods.

Trifunctional Building Block for Regioselective Macrocycle and Coordination Polymer Synthesis

Supramolecular chemists synthesizing tetralactam macrocycles or geometrically defined coordination polymers require the angular 1,3,5-substitution pattern unique to 5-aminoisophthalate derivatives . The orthogonal reactivity of the protected amino group (as hydrochloride salt) and two methyl esters enables sequential functionalization strategies that linear 1,4-disubstituted aminoterephthalate analogs cannot support, making this compound an essential and non-substitutable building block.

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